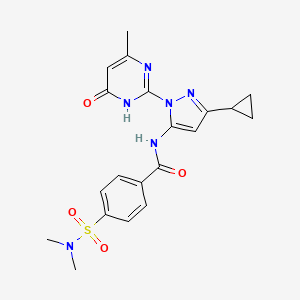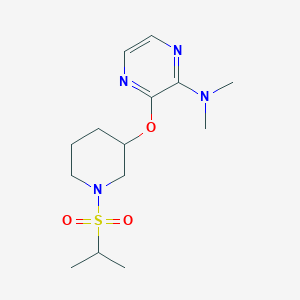
2-(Difluormethoxy)benzoylchlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethoxy)benzoyl chloride is a chemical compound belonging to the class of benzoyl chlorides. It is characterized by the presence of a difluoromethoxy group attached to the benzoyl chloride structure. This compound is a colorless liquid and is utilized in various fields such as medical research, environmental research, and industrial research.
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethoxy)benzoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
Target of Action
Benzoyl chloride compounds are generally known to react with nucleophiles, such as amines or alcohols, to form amides or esters respectively .
Mode of Action
The mode of action of 2-(Difluoromethoxy)benzoyl chloride is likely through a nucleophilic acyl substitution reaction . In this reaction, a nucleophile (such as an amine or alcohol) attacks the carbonyl carbon of the benzoyl chloride, leading to the formation of an intermediate tetrahedral complex. This complex then collapses, releasing a chloride ion and forming the desired amide or ester .
Result of Action
The molecular and cellular effects of 2-(Difluoromethoxy)benzoyl chloride’s action would depend on the specific amide or ester formed through its reaction with a nucleophile . These effects could range from changes in protein function to alterations in metabolic pathways, depending on the identity of the nucleophile.
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemical species could influence the action, efficacy, and stability of 2-(Difluoromethoxy)benzoyl chloride . For instance, the rate of the nucleophilic acyl substitution reaction could be affected by the pH of the environment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)benzoyl chloride typically involves the reaction of 2-(difluoromethoxy)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where thionyl chloride acts as both the chlorinating agent and the solvent. The reaction proceeds as follows:
2-(Difluoromethoxy)benzoic acid+Thionyl chloride→2-(Difluoromethoxy)benzoyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods: In industrial settings, the production of 2-(Difluoromethoxy)benzoyl chloride may involve continuous flow processes to ensure efficient and scalable production. The use of automated systems and controlled reaction conditions helps in achieving high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Difluoromethoxy)benzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, 2-(Difluoromethoxy)benzoyl chloride hydrolyzes to form 2-(difluoromethoxy)benzoic acid and hydrogen chloride.
Reduction: The compound can be reduced to 2-(difluoromethoxy)benzyl alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Water or aqueous solutions under ambient conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed:
Vergleich Mit ähnlichen Verbindungen
- 2-(Trifluoromethoxy)benzoyl chloride
- 2-(Methoxy)benzoyl chloride
- 2-(Chloromethoxy)benzoyl chloride
Comparison: 2-(Difluoromethoxy)benzoyl chloride is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. Compared to 2-(Trifluoromethoxy)benzoyl chloride, the difluoromethoxy group is less electron-withdrawing, leading to different reactivity patterns. The methoxy and chloromethoxy analogs also exhibit different reactivity and stability profiles, making 2-(Difluoromethoxy)benzoyl chloride a valuable compound for specific applications .
Eigenschaften
IUPAC Name |
2-(difluoromethoxy)benzoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c9-7(12)5-3-1-2-4-6(5)13-8(10)11/h1-4,8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSXCIOSWIQIKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)Cl)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl [4-(3-chlorophenyl)piperidin-4-yl]methylcarbamate](/img/structure/B2393356.png)



![3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-6-carboxylic acid](/img/structure/B2393362.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2393364.png)
![4-{[4-(Chloromethyl)phenyl]methyl}morpholine hydrochloride](/img/structure/B2393365.png)

![(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone](/img/structure/B2393368.png)


![Methyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate](/img/structure/B2393372.png)
